molecular formula C12H10Cl2N2O B2936016 5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 882237-68-5

5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2936016
CAS No.: 882237-68-5
M. Wt: 269.13
InChI Key: JOQFUMIVVREMIX-UHFFFAOYSA-N
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Description

Compounds with structures similar to “5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde” often belong to a class of organic compounds known as indolines . These compounds contain an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic methods. For example, the intermediates and the product in the synthesis of ketamine were characterized by 1 H-NMR and IR spectroscopies .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and functional groups. For instance, in the synthesis of ketamine, the oxidation of the synthesized alkene by potassium permanganate gave a corresponding hydroxy ketone intermediate .

Scientific Research Applications

Synthesis and Crystallography

The synthesis of pyrazole derivatives, including those related to 5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde, is a significant area of research. These compounds are synthesized through various chemical reactions, providing insights into their structural and crystallographic characteristics. For instance, Xu and Shi (2011) detailed the synthesis of a closely related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, highlighting its crystal structure determined by X-ray diffraction, which reveals significant details about the spatial arrangement and molecular interactions within the crystal lattice Xu & Shi, 2011.

Chemical Reactivity and Derivative Synthesis

The chemical reactivity of this compound serves as a foundation for synthesizing a wide range of heterocyclic compounds. For example, Cuartas et al. (2017) demonstrated the use of a similar pyrazole precursor in producing reduced bipyrazoles through a series of reactions, showcasing the compound's versatility in forming complex molecular structures with potential biological and photophysical applications Cuartas et al., 2017.

Supramolecular Assembly

The ability of pyrazole derivatives to participate in hydrogen bonding and π-π stacking interactions makes them suitable for studying supramolecular assemblies. For example, Trilleras et al. (2014) investigated the condensation reaction of a related pyrazole aldehyde with phenylhydrazine, leading to the formation of hydrogen-bonded chains and sheets, which are critical for understanding molecular self-assembly processes Trilleras et al., 2014.

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, one compound was noted to be hazardous according to the 2012 OSHA Hazard Communication Standard .

Properties

IUPAC Name

5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O/c1-8-10(7-17)12(14)16(15-8)6-9-4-2-3-5-11(9)13/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQFUMIVVREMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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